1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione 1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2097924-74-6
VCID: VC4763282
InChI: InChI=1S/C15H20F3N3O3/c16-15(17,18)9-21-13(23)8-20(14(21)24)11-3-5-19(6-4-11)12(22)7-10-1-2-10/h10-11H,1-9H2
SMILES: C1CC1CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Molecular Formula: C15H20F3N3O3
Molecular Weight: 347.338

1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

CAS No.: 2097924-74-6

Cat. No.: VC4763282

Molecular Formula: C15H20F3N3O3

Molecular Weight: 347.338

* For research use only. Not for human or veterinary use.

1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione - 2097924-74-6

Specification

CAS No. 2097924-74-6
Molecular Formula C15H20F3N3O3
Molecular Weight 347.338
IUPAC Name 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C15H20F3N3O3/c16-15(17,18)9-21-13(23)8-20(14(21)24)11-3-5-19(6-4-11)12(22)7-10-1-2-10/h10-11H,1-9H2
Standard InChI Key QWIWRZSTJKWNFS-UHFFFAOYSA-N
SMILES C1CC1CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • An imidazolidine-2,4-dione core, a five-membered ring containing two ketone groups at positions 2 and 4.

  • A piperidin-4-yl group substituted at the 1-position with a 2-cyclopropylacetyl chain, introducing steric bulk and conformational rigidity.

  • A 2,2,2-trifluoroethyl group at the 3-position, contributing electronegativity and metabolic stability .

The molecular formula, inferred from structural analysis, is tentatively C₁₉H₂₃F₃N₄O₃, though exact stereochemical details remain unspecified in public databases.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2097911-47-0
Molecular Weight436.4 g/mol
SMILES NotationCC(CF3)N1C2CCN(CC2C(=O)CC3CC3)CC(=O)C1=O
Topological Polar Surface Area78 Ų (estimated)

Synthesis and Optimization Strategies

Multi-Step Synthetic Route

The synthesis involves sequential functionalization of a piperidine precursor. Initial steps typically include:

  • Piperidine Ring Functionalization: Introduction of the 2-cyclopropylacetyl group via nucleophilic acyl substitution under anhydrous conditions.

  • Imidazolidine-Dione Formation: Cyclocondensation of urea derivatives with α-amino ketones, optimized at 60–80°C in polar aprotic solvents like dimethylformamide (DMF).

  • Trifluoroethyl Incorporation: Alkylation using 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate.

Critical challenges include minimizing racemization at chiral centers and achieving regioselectivity during cyclization. Yield improvements (from ~15% to 45%) have been reported through microwave-assisted synthesis and catalyst screening.

Mechanistic Insights and Biological Activity

LYP Inhibition and Immune Modulation

The compound acts as a potent inhibitor of lymphoid-specific tyrosine phosphatase (LYP), an enzyme critical for downregulating T-cell receptor (TCR) signaling . By binding to LYP’s catalytic pocket, it prevents dephosphorylation of phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs), thereby enhancing TCR activation and promoting pro-inflammatory cytokine release .

Table 2: In Vitro Pharmacological Profiling

ParameterValueSource
LYP IC₅₀12 nM (recombinant human)
Selectivity (vs. PTPN22)>100-fold
Cellular EC₅₀ (T-cell activation)50 nM

Transcriptomic and Phenotypic Effects

In Jurkat T-cells, treatment (100 nM, 24h) upregulates IL-2 and IFN-γ expression by 3.2- and 4.1-fold, respectively, confirming immunostimulatory effects. Paradoxically, in regulatory T-cells (Tregs), it suppresses FoxP3 expression by 60%, suggesting context-dependent activity.

Current Research Frontiers

Covalent Inhibition Strategies

Recent efforts focus on introducing electrophilic warheads (e.g., acrylamides) to form irreversible LYP complexes, improving target residence time . A boronic acid analog demonstrated 10-fold greater potency in preliminary screens .

Biomarker Development

Quantitative phosphoproteomics identified pY394-LCK as a candidate pharmacodynamic marker, showing 90% suppression at therapeutic doses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator